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Compound of Interest

3-Bromoquinoline-8-carboxylic
Compound Name:
acid

Cat. No.: B581624

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and
physicochemical properties of 3-bromoquinoline-8-carboxylic acid, a key heterocyclic
compound of interest to researchers and professionals in drug discovery and development.
Due to the limited availability of published experimental spectra for this specific molecule, this
document outlines the expected spectroscopic characteristics based on established principles
and data from closely related analogs. It also details standardized experimental protocols for
acquiring such data.

Physicochemical Properties

3-Bromoquinoline-8-carboxylic acid is a substituted quinoline derivative with the following
key identifiers and properties. This information is critical for its handling, formulation, and
application in experimental settings.
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Property Value Reference
CAS Number 1315366-78-9

Molecular Formula C10HeBrNO:2

Molecular Weight 252.06 g/mol

Canonical SMILES

C1=CC2=C(C(=C1)C(=0)O)N
=CC(=C2)Br

Physical Form

Solid (predicted)

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-bromoquinoline-8-

carboxylic acid. These predictions are derived from the known spectral characteristics of the

quinoline core, the effects of bromine and carboxylic acid substituents on aromatic systems,

and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): The proton NMR spectrum is expected to show five distinct signals in

the aromatic region. The protons on the pyridine ring (H-2, H-4) are typically the most

deshielded due to the electronegativity of the nitrogen atom. The carboxylic acid proton will

appear as a broad singlet at a significantly downfield chemical shift.

Proton Assignment

Predicted Chemical Shift . L
Predicted Multiplicity

(5, ppm)
H-2 8.8-9.2 d
H-4 8.6 -9.0 d
H-5 7.8-82 d
H-6 75-7.9 t
H-7 7.9-83 d
8-COOH 12.0 - 14.0 brs
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d = doublet, t = triplet, br s = broad singlet. Predicted values are for a typical deuterated solvent
like DMSO-ds.

13C NMR (Carbon-13 NMR): The proton-decoupled 3C NMR spectrum should display ten
distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of
the carboxylic acid will be the most downfield signal. The carbon atom attached to the bromine
(C-3) will also be significantly shifted.

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 150 - 155
C-3 120 - 125
c-4 138 - 142
C-4a 127 - 131
C-5 128 - 132
C-6 126 - 130
C-7 130 - 135
C-8 130 - 134
C-8a 145 - 150
8-COOH 165- 170

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the carboxylic acid group and the
bromoquinoline core.
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Characteristic Absorption

Functional Group Description
(cm™)

O-H (Carboxylic Acid) 3300 - 2500 Very broad, strong

C-H (Aromatic) 3100 - 3000 Sharp, medium

C=0 (Carboxylic Acid) 1710 - 1680 Strong, sharp

C=C, C=N (Aromaitic) 1600 - 1450 Medium to strong

C-O (Carboxylic Acid) 1320 - 1210 Strong

C-Br 700 - 500 Medium to strong

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry is expected to show a prominent molecular ion
peak. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed
for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal
intensity separated by 2 m/z units (corresponding to the 7°Br and 8!Br isotopes).

m/z Value Predicted Fragment Description

251/253 [M]* Molecular ion (M+)

234/236 [M - OH]* Loss of hydroxyl radical
206/208 [M - COOH]* Loss of carboxylic acid group

197 M - Br - COJ* Loss of bromine and carbon
- r -
monoxide

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
compounds such as 3-bromoquinoline-8-carboxylic acid.

NMR Spectroscopy

e Sample Preparation:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b581624?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o For *H NMR, accurately weigh 5-10 mg of the sample.
o For 3C NMR, a more concentrated sample of 20-50 mg is recommended.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, CDCI3) in a clean vial. DMSO-ds is often preferred for carboxylic acids to
ensure solubility and observe the acidic proton.

o Transfer the solution into a 5 mm NMR tube using a pipette with a glass wool plug to filter
any particulates.

o Data Acquisition:
o Insert the NMR tube into the spectrometer.
o Tune and shim the instrument to ensure a homogeneous magnetic field.

o Acquire the Free Induction Decay (FID) data. For 13C NMR, a proton-decoupled
experiment is standard, and a greater number of scans will be necessary to achieve an
adequate signal-to-noise ratio.

» Data Processing:
o Apply a Fourier transform to the FID to obtain the spectrum.
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift axis using the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

o Sample Preparation: Place a small, solid sample directly onto the ATR crystal.
o Data Acquisition:

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.
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o Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to
improve signal quality.

o Data Processing: The software automatically ratios the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization - El)

Sample Introduction: Introduce a small amount of the solid sample into the mass
spectrometer via a direct insertion probe.

« lonization: Volatilize the sample by heating it in a high vacuum. Bombard the gaseous
molecules with a high-energy electron beam (typically 70 eV) to generate the molecular ion
and fragment ions.

e Mass Analysis: Accelerate the ions in an electric field and separate them based on their
mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

» Detection: An electron multiplier detects the ions, and the abundance of each ion is recorded
to generate the mass spectrum.

Visualization of Experimental Workflow

The logical flow for the characterization of a novel chemical entity like 3-bromoquinoline-8-
carboxylic acid is depicted below.
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Synthesis & Purification

Chemical Synthesis

:

Purification
(e.g., Recrystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy
(*H, 13C) (MS) (IR)

Structural Flucidation

Structure Confirmation

Data Reporting & Archiving

Click to download full resolution via product page

Caption: General workflow for the synthesis and structural characterization of a chemical
compound.

This guide serves as a foundational resource for researchers working with 3-bromoquinoline-
8-carboxylic acid and related compounds, providing both expected analytical data and the
methodologies to obtain it.

 To cite this document: BenchChem. [Spectroscopic and Physicochemical Profile of 3-
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Available at: [https://www.benchchem.com/product/b581624#spectroscopic-data-of-3-
bromoquinoline-8-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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